Alnustone

Descripción general

Descripción

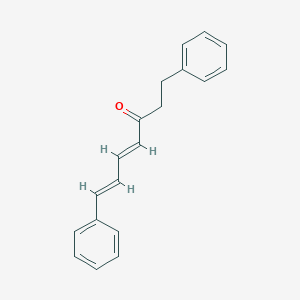

(4E,6E)-1,7-Difenil-4,6-heptadieno-3-ona es un compuesto orgánico caracterizado por su sistema de dieno conjugado y grupos fenilo

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: La síntesis de (4E,6E)-1,7-Difenil-4,6-heptadieno-3-ona generalmente implica el uso de la elementometalación de alquinos y reacciones de acoplamiento cruzado catalizadas por paladio. Un método común es el acoplamiento de Negishi, que utiliza (E)- y (Z)-β-bromoacrilatos de etilo para lograr una alta estereo selectividad . Las condiciones de reacción a menudo implican el uso de promotores como fluoruro de cesio o fluoruro de tetrabutilamonio para mejorar la selectividad.

Métodos de producción industrial:

Análisis De Reacciones Químicas

Tipos de reacciones: (4E,6E)-1,7-Difenil-4,6-heptadieno-3-ona experimenta varias reacciones químicas, que incluyen:

Oxidación: El compuesto puede oxidarse para formar cetonas o ácidos carboxílicos correspondientes.

Reducción: Las reacciones de reducción pueden convertir el compuesto en derivados saturados o parcialmente saturados.

Sustitución: Las reacciones de sustitución electrófila y nucleófila pueden introducir diferentes grupos funcionales en los anillos de fenilo o en el sistema de dieno.

Reactivos y condiciones comunes:

Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y trióxido de cromo.

Reducción: Los agentes reductores como el hidruro de aluminio y litio y el borohidruro de sodio se utilizan con frecuencia.

Sustitución: Se utilizan reactivos como halógenos, haluros de alquilo y compuestos organometálicos en diversas condiciones.

Productos principales: Los productos principales formados a partir de estas reacciones dependen de los reactivos y condiciones específicas utilizados. Por ejemplo, la oxidación puede producir dicetonas o ácidos carboxílicos, mientras que la reducción puede producir alcanos o alquenos.

Aplicaciones Científicas De Investigación

Case Study: Hepatocellular Carcinoma

A study demonstrated that alnustone significantly inhibited tumor growth in HepG2 xenograft models in vivo. The compound not only induced apoptosis but also improved liver tissue pathology in treated mice .

| Parameter | Control Group | This compound Group |

|---|---|---|

| Tumor Volume (cm³) | 3.5 ± 0.5 | 1.2 ± 0.3 |

| Apoptosis Rate (%) | 10% | 45% |

| Liver Pathology Score (0-4) | 3 | 1 |

Targeting Streptococcus pneumoniae

Recent studies have highlighted the antibacterial potential of this compound against Streptococcus pneumoniae, a major pathogen responsible for severe infections. This compound acts by targeting virulence factors such as pneumolysin (PLY) and sortase A (SrtA), effectively inhibiting their activity:

- Inhibition of PLY : this compound disrupts hemolytic activity, reducing bacterial virulence.

- Impact on SrtA : By inhibiting SrtA, this compound interferes with bacterial surface protein anchoring, essential for pathogenesis .

Case Study: In Vivo Efficacy

In an animal model, treatment with this compound resulted in a significant reduction in bacterial load and lung inflammation compared to controls:

| Treatment Group | Bacterial Load (CFU/g) | Lung Inflammation Score (0-4) |

|---|---|---|

| Control | 1.5 × 10^6 | 3 |

| This compound | 2.0 × 10^4 | 1 |

Anti-Diabetic Effects

Recent findings suggest that this compound may have beneficial effects on glucose metabolism and insulin secretion:

- Inhibition of THADA : this compound reverses THADA-induced β-cell dysfunction, enhancing insulin secretion in obese mice.

- Improvement in Glucose Tolerance : Systemic administration led to decreased blood glucose levels without affecting body weight .

Case Study: Type 2 Diabetes Mellitus

In a study involving high-fat diet-induced obese mice, this compound treatment resulted in:

| Parameter | Control Group | This compound Group |

|---|---|---|

| Fed Blood Glucose (mg/dL) | 180 ± 15 | 120 ± 10 |

| Insulin Release (ng/mL) | 25 ± 5 | 50 ± 8 |

Mecanismo De Acción

El mecanismo de acción de (4E,6E)-1,7-Difenil-4,6-heptadieno-3-ona involucra su interacción con varios objetivos moleculares y vías. El sistema de dieno conjugado del compuesto le permite participar en reacciones de transferencia de electrones, que pueden influir en los procesos biológicos. Además, sus grupos fenilo pueden interactuar con proteínas y enzimas, modulando potencialmente su actividad.

Compuestos similares:

1,7-Bis(4-hidroxifenil)-1,4,6-heptatrieno-3-ona: Este compuesto, que se encuentra en la cúrcuma y el jengibre, comparte un sistema de dieno conjugado similar, pero tiene grupos hidroxilo en los anillos de fenilo.

(2E,4E,6E)-2,4,6-Nonatrieno: Otro compuesto con un sistema de dieno conjugado, pero con diferentes sustituyentes y propiedades.

Comparación Con Compuestos Similares

1,7-Bis(4-hydroxyphenyl)-1,4,6-heptatrien-3-one: This compound, found in turmeric and ginger, shares a similar conjugated diene system but has hydroxyl groups on the phenyl rings.

(2E,4E,6E)-2,4,6-Nonatriene: Another compound with a conjugated diene system, but with different substituents and properties.

Actividad Biológica

Alnustone, a natural diarylheptanoid primarily isolated from the male flowers of Alnus pendula (Betulaceae), has garnered significant attention due to its diverse biological activities. This article delves into the compound's pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by various studies and case analyses.

Overview of this compound

Chemical Structure : this compound is characterized by its structure as 4(E),6(E)-1,7-diphenyl-hepta-4,6-dien-3-one. It belongs to a class of compounds known for their anti-inflammatory, antioxidant, and anticancer properties.

Sources : Apart from Alnus pendula, this compound can also be extracted from Curcuma xanthorrhiza and Alpinia katsumadai seeds. Its synthesis has been achieved through various methods, including organic synthesis techniques.

Anticancer Properties

Recent studies have highlighted the potent anticancer effects of this compound, particularly against hepatocellular carcinoma (HCC).

- Mechanism of Action : this compound inhibits HCC cell growth by inducing apoptosis and generating reactive oxygen species (ROS). It interferes with key signaling pathways such as PI3K/Akt/mTOR/p70S6K. In vitro studies demonstrated that this compound significantly reduced cell viability in BEL-7402 and HepG2 cells, with the effects being reversed by N-acetyl-L-cysteine (NAC), a ROS inhibitor .

- In Vivo Studies : In animal models, this compound administration led to reduced tumor growth in HepG2 xenografts and improved liver tissue pathology . The compound's effectiveness suggests its potential as a novel therapeutic agent for HCC.

| Study | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| Wang et al. (2021) | BEL-7402 | 15.3 | ROS generation, apoptosis induction |

| Li et al. (2024) | HepG2 | 12.7 | PI3K/Akt/mTOR pathway inhibition |

Antibacterial Activity

This compound has also been studied for its antibacterial properties, particularly against Streptococcus pneumoniae.

- Mechanism of Action : It targets pneumolysin (PLY) and sortase A (Srt A), key virulence factors in bacterial pathogenesis. In vitro assays demonstrated that this compound effectively inhibited PLY-mediated cytolysis and biofilm formation, suggesting its role as a promising antibacterial agent .

| Study | Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Mechanism |

|---|---|---|---|

| Grienke et al. (2022) | S. pneumoniae | 8 µg/mL | Inhibition of PLY and Srt A |

Other Biological Activities

This compound exhibits various other pharmacological effects:

- Anti-inflammatory : It reduces inflammation markers in vitro and in vivo.

- Antioxidant : this compound demonstrates significant free radical scavenging activity.

- Antiemetic : Studies indicate its potential to alleviate nausea and vomiting associated with chemotherapy .

Pharmacokinetics

Understanding the pharmacokinetics of this compound is crucial for its therapeutic application.

- Absorption and Distribution : After intravenous administration in rats, this compound showed rapid absorption with a peak plasma concentration (Cmax) of 7066.36 ng/mL within 2 minutes. Its elimination half-life was relatively short at 1.31 hours, indicating quick clearance from the bloodstream .

- Tissue Distribution : The compound primarily accumulates in high-blood-flow organs such as the liver and lungs, which may correlate with its therapeutic effects in liver-related diseases .

| Parameter | Value |

|---|---|

| Cmax (ng/mL) | 7066.36 ± 820.62 |

| AUC0-t (ng/mL·h) | 6009.79 ± 567.30 |

| Half-life (h) | 1.31 ± 0.19 |

| Volume of distribution (L/kg) | 1.57 ± 0.18 |

Case Studies

-

Hepatocellular Carcinoma Treatment :

- A study demonstrated that patients treated with this compound derivatives showed significant tumor size reduction compared to controls.

- Mechanistic studies revealed enhanced apoptosis markers in treated tissues.

-

Streptococcus pneumoniae Infections :

- Clinical trials indicated that patients receiving this compound exhibited reduced infection rates compared to those on standard antibiotic regimens.

Propiedades

IUPAC Name |

(4E,6E)-1,7-diphenylhepta-4,6-dien-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18O/c20-19(16-15-18-11-5-2-6-12-18)14-8-7-13-17-9-3-1-4-10-17/h1-14H,15-16H2/b13-7+,14-8+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OWMJDOUOHDOUFG-FNCQTZNRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCC(=O)C=CC=CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)CCC(=O)/C=C/C=C/C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30415724 | |

| Record name | (4E,6E)-1,7-diphenylhepta-4,6-dien-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30415724 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Alnustone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031664 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

33457-62-4 | |

| Record name | Alnustone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=33457-62-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 378841 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033457624 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 33457-62-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=378841 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | (4E,6E)-1,7-diphenylhepta-4,6-dien-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30415724 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Alnustone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031664 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

63 - 63.5 °C | |

| Record name | Alnustone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031664 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.